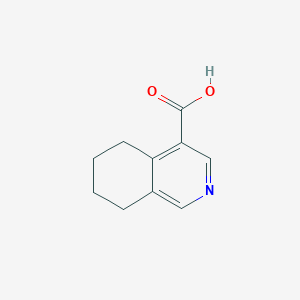

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of THIQ-4-CA derivatives involves several methodologies, including traditional methods like the Pictet-Spengler and Bischler-Nepieralski reactions, as well as modern approaches such as enyne metathesis, [2+2+2] cycloaddition, and the Diels-Alder reaction. These methods facilitate the construction of diverse THIQ-4-CA derivatives, highlighting the compound's versatility as a scaffold in organic synthesis (Kotha, Deodhar, & Khedkar, 2014). Additionally, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through reactions of acyl- and aroylpyruvic acids has been reported, further demonstrating the synthetic accessibility of THIQ-4-CA derivatives (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of THIQ-4-CA derivatives has been elucidated through X-ray crystallography, providing insight into their conformation and potential for molecular interactions. One study established the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, offering a basis for understanding the steric and electronic properties of THIQ-4-CA derivatives (Rudenko et al., 2013).

Chemical Reactions and Properties

THIQ-4-CA undergoes a variety of chemical reactions, including alkylation, acylation, and cycloaddition, allowing for the introduction of diverse functional groups and the synthesis of complex molecules. The reactivity of THIQ-4-CA derivatives under different conditions has been exploited to synthesize novel compounds with potential biological activities (Sirakanyan et al., 2015).

Scientific Research Applications

Enantioselective Synthesis

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid derivatives have been synthesized through enantioselective methods. For instance, Forró et al. (2016) developed an efficient dynamic kinetic resolution method to synthesize enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, compounds useful in the synthesis of modulators of nuclear receptors, including liver X receptor and its analogue. These compounds are synthesized with high enantiomeric purity (ee >99%) using Candida antarctica lipase B-catalysed dynamic kinetic hydrolysis (Forró, E. et al., 2016).

Synthesis of Bioactive Compounds

The tetrahydroisoquinoline scaffold is integral to the synthesis of various bioactive compounds. Sirakanyan et al. (2015) explored the treatment of certain acetamides with sodium ethoxide to induce cyclization, leading to the formation of compounds interesting from a biological perspective. These reactions, including a Smiles-type rearrangement, occur with good-excellent yields, showcasing the scaffold's role in the synthesis of biologically significant compounds (Sirakanyan, S. et al., 2015).

Directed Kinetic Enzymatic Hydrolysis

Dynamic kinetic resolution methods have been applied for the synthesis of enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating the potential of tetrahydroisoquinoline derivatives in enantioselective synthesis. The procedures, based on CAL-B- or subtilisin Carlsberg-catalysed enantioselective hydrolysis, yield products with high enantiopurity in good yields, offering a pathway for obtaining these compounds with specific enantiomeric configurations (Paál, T. A. et al., 2008).

Structural Studies

The tetrahydroisoquinoline structure has also been essential in the structural studies of various compounds. Rudenko et al. (2012) synthesized methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and conducted structural analysis through X-ray structural analysis. This research contributes to our understanding of the molecular structures of such compounds and their potential applications (Rudenko, D. A. et al., 2012).

Biological Evaluation

Tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and biologically evaluated for various activities. For example, Azukizawa et al. (2008) identified a novel series of these derivatives as potent peroxisome proliferators-activated receptor (PPAR) gamma agonists. These compounds, exemplified by KY-021, demonstrated significant potential in reducing plasma glucose and triglyceride levels, indicating their promise as efficacious drugs for diabetes (Azukizawa, S. et al., 2008).

Safety and Hazards

The safety information for 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCYYHPNRBUCBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=NC=C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)

![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)